Cas no 2172019-29-1 (5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)

5-Amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a substituted tetrahydronaphthalene derivative featuring both amino and carboxylic acid functional groups. Its unique structure, incorporating a rigid tetrahydronaphthalene core with ethyl and methyl substituents, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the amino and carboxyl groups allows for further functionalization, enabling applications in drug discovery and material science. The compound’s stability and well-defined stereochemistry enhance its utility in the development of biologically active molecules. Its synthesis and characterization have been documented in peer-reviewed literature, underscoring its relevance in medicinal chemistry and chemical biology.
5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid structure
2172019-29-1 structure
Product Name:5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
CAS No:2172019-29-1
MF:C16H23NO2
MW:261.35932469368
CID:6547268
PubChem ID:165606535
Update Time:2025-06-11

5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
    • EN300-1458169
    • 2172019-29-1
    • Inchi: 1S/C16H23NO2/c1-4-16(5-2)7-6-13(17)14-10(3)8-11(15(18)19)9-12(14)16/h8-9,13H,4-7,17H2,1-3H3,(H,18,19)
    • InChI Key: COCLZKITXTWBNA-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(C)C2C(CCC(CC)(CC)C=2C=1)N)=O

Computed Properties

  • Exact Mass: 261.172878976g/mol
  • Monoisotopic Mass: 261.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 63.3Ų

5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Pricemore >>

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5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Related Literature

Additional information on 5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Exploring the Properties and Applications of 5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS No. 2172019-29-1)

The compound 5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS No. 2172019-29-1) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its complex tetrahydronaphthalene backbone, combined with functional groups like the carboxylic acid and amino moieties, makes it a versatile intermediate for pharmaceutical research. Researchers are particularly interested in its potential as a building block for drug discovery, especially in developing novel small-molecule therapeutics targeting neurological and inflammatory conditions.

In recent years, the demand for specialized organic intermediates like 5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has surged, driven by advancements in high-throughput screening and combinatorial chemistry. This compound's structural features align with current trends in fragment-based drug design, where modular components are used to optimize binding affinity and selectivity. Its tetrahydronaphthalene core is particularly noteworthy, as similar scaffolds are found in several FDA-approved drugs, highlighting its relevance in bioactive molecule development.

From a synthetic chemistry perspective, the presence of both amino and carboxylic acid groups in CAS 2172019-29-1 offers multiple sites for derivatization, enabling the creation of diverse analogs. This flexibility is crucial for structure-activity relationship (SAR) studies, a hot topic in modern pharmacological research. Scientists are exploring its utility in designing enzyme inhibitors and receptor modulators, with preliminary studies suggesting potential applications in neuroprotection and metabolic regulation.

The compound's physicochemical properties, including its logP and hydrogen bonding capacity, have also been analyzed to predict its drug-likeness—a key consideration in preclinical development. These analyses often leverage computational tools like molecular docking and ADMET prediction, which are frequently searched topics in cheminformatics communities. Such evaluations help bridge the gap between chemical synthesis and biological efficacy, addressing a common challenge in translational research.

Beyond pharmaceuticals, 5-amino-8,8-diethyl-4-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has potential applications in material science. Its aromatic system and functional groups could contribute to the development of organic semiconductors or coordination polymers, areas gaining traction due to their relevance in sustainable technology. Researchers are investigating its role in supramolecular chemistry, where its ability to form hydrogen bonds may enable the design of self-assembling materials.

Quality control and analytical characterization of this compound involve techniques like HPLC, NMR spectroscopy, and mass spectrometry—methods frequently queried by professionals in chemical analysis forums. Rigorous purity standards are essential, as impurities can significantly impact downstream applications in bioconjugation or catalyst design. This underscores the importance of reliable chemical suppliers and standardized synthetic protocols.

In summary, CAS 2172019-29-1 represents a compelling case study in interdisciplinary science, intersecting medicinal chemistry, materials engineering, and computational modeling. Its multifaceted utility reflects broader trends in precision molecular design, answering growing demand for tailor-made compounds in both academia and industry. As research progresses, this molecule may unlock new possibilities in therapeutic innovation and functional materials, solidifying its place in contemporary scientific discourse.

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